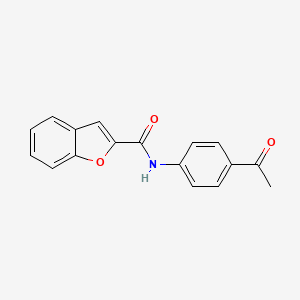![molecular formula C20H31N3O3S B5606034 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5606034.png)
1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, also known as BPP or BPP-10c, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. BPP-10c belongs to the class of piperazine derivatives and exhibits a unique pharmacological profile, making it a promising drug candidate for the treatment of various diseases.
Mechanism of Action
1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine-10c exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with serotonin, dopamine, and adrenergic receptors, which are involved in the regulation of mood, pain, and inflammation. This compound-10c also inhibits the activity of enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these molecules in the brain.
Biochemical and Physiological Effects:
This compound-10c has been shown to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. This compound-10c has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, this compound-10c has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine-10c is its unique pharmacological profile, which makes it a promising drug candidate for the treatment of various diseases. However, the synthesis of this compound-10c is a complex process that requires expertise in organic chemistry. Additionally, the effects of this compound-10c on human subjects are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine-10c. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanism by which this compound-10c inhibits the growth of cancer cells and to identify the types of cancer that are most responsive to this compound. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the effects of this compound-10c on cognitive function and to identify the optimal dosage and administration route for this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound-10c in human subjects.
Synthesis Methods
The synthesis of 1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine-10c involves the condensation of piperazine with phenylpiperazine and butylsulfonyl chloride. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatography techniques. The synthesis of this compound-10c is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine-10c has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. This compound-10c has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(1-butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-2-3-16-27(25,26)23-11-7-8-18(17-23)20(24)22-14-12-21(13-15-22)19-9-5-4-6-10-19/h4-6,9-10,18H,2-3,7-8,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPXWPWDPENGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
![(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5605978.png)
![1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)
![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5606003.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606029.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5606047.png)